4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid
Description
4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid is a benzoic acid derivative featuring a methoxy group substituted at the para-position of the benzene ring. This methoxy group is further linked to a 4-methyl-1,3-thiazole ring. The compound combines the aromatic carboxylic acid moiety with a heterocyclic thiazole system, which is often associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.
Properties
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-8-7-17-11(13-8)6-16-10-4-2-9(3-5-10)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAXVPUNJLXEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid typically involves the reaction of 4-methyl-1,3-thiazole with a benzoic acid derivative. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction between the thiazole and the benzoic acid derivative under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoic acid moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole and benzoic acid derivatives.
Scientific Research Applications
4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit enzyme activity, block receptor sites, and interact with DNA to induce cellular responses such as apoptosis in cancer cells
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid, highlighting differences in substituents, linkages, and physicochemical properties:
Key Observations:
Substituent Effects on Reactivity and Solubility: The methoxy-thiazole linkage in the target compound likely enhances solubility in polar solvents compared to the thioether analog (), which may exhibit higher lipophilicity .
Positional Isomerism :
- Thiazole ring placement significantly impacts properties. For example, 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (ortho-substitution, ) has a higher melting point (139.5–140°C) than para-substituted analogs, likely due to crystal packing differences .
Biological Relevance :
- While the target compound lacks direct pharmacological data, structurally related BAY activators () demonstrate the importance of benzoic acid-thiazole hybrids in modulating protein domains .
Biological Activity
4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 265.35 g/mol. Its structure features a thiazole ring, which is known for its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study highlighted the synthesis of a series of thiazole derivatives that showed improved antiproliferative activity against melanoma and prostate cancer cells compared to earlier compounds. The mechanism of action was linked to the inhibition of tubulin polymerization, a crucial process in cell division .
Case Study: Antiproliferative Effects
A detailed evaluation was conducted on the antiproliferative effects of various thiazole derivatives. The results indicated that modifications to the structure significantly enhanced efficacy:
- Compounds tested : SMART agents showed IC50 values in the low nM range against cancer cell lines.
- Mechanism : Inhibition of tubulin polymerization was confirmed through in vitro assays.
| Compound | IC50 (nM) | Cancer Type |
|---|---|---|
| SMART 1 | 20 | Melanoma |
| SMART 2 | 15 | Prostate Cancer |
| SMART 3 | 10 | Breast Cancer |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that thiazole derivatives can inhibit biofilm formation in various bacterial strains.
Biofilm Inhibition Studies
In a recent study, several thiazole derivatives were tested against biofilm-forming bacteria such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant reductions in biofilm formation at sub-MIC concentrations.
| Compound | BIC (µg/mL) | Bacteria |
|---|---|---|
| Thiazole Derivative A | 6.25 | S. aureus |
| Thiazole Derivative B | 3.05 | E. coli |
| Thiazole Derivative C | 2.22 | MRSA |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Tubulin Polymerization : As noted in anticancer studies, this mechanism disrupts cell division.
- Biofilm Disruption : The compound's ability to interfere with biofilm formation suggests potential applications in treating chronic bacterial infections.
Q & A
Q. What are the critical considerations for designing a synthetic route to 4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid?
The synthesis must account for functional group compatibility, particularly the reactivity of the thiazole ring and the benzoic acid core. Key steps include:
- Protection of the benzoic acid group during thiazole ring formation to prevent side reactions.
- Coupling conditions (e.g., Mitsunobu reaction or nucleophilic substitution) for attaching the thiazole-methoxy group to the benzoic acid scaffold.
- Solvent selection : Polar aprotic solvents like DMF or THF are often used to enhance reactivity .
- Temperature control : Reflux conditions (65–80°C) are typical for cyclization or coupling steps .
Reference synthetic analogs in and for stepwise protocols.
Q. How can spectroscopic techniques (NMR, IR, LC-MS) validate the purity and structure of this compound?
- 1H/13C NMR : Confirm the presence of the thiazole ring protons (δ 6.5–7.5 ppm) and methoxy group (δ ~3.8 ppm). The benzoic acid carbonyl appears at ~170 ppm in 13C NMR .
- IR spectroscopy : Look for absorption bands at ~1720 cm⁻¹ (C=O stretch of benzoic acid) and ~1250 cm⁻¹ (C-O-C stretch of methoxy group) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 264.3) and monitor impurities using reverse-phase chromatography .
Q. What safety precautions are essential during handling, given its toxicity profile?
- Acute toxicity : Classified as Category 4 for oral, dermal, and inhalation exposure. Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Storage : Keep in airtight containers away from heat and light to prevent degradation .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s biological activity (e.g., enzyme inhibition)?
- Functional group substitution : Replace the methoxy group with ethoxy or hydroxy groups to alter solubility and binding affinity. For example, hydroxyl analogs show improved hydrogen-bonding potential in enzyme pockets .
- Bioisosteric replacement : Substitute the thiazole ring with a triazole to improve metabolic stability while retaining activity .
- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., π-π stacking with aromatic residues in target enzymes) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-response studies : Confirm activity thresholds using multiple assays (e.g., fluorescence-based vs. colorimetric enzyme assays) to rule out false positives .
- Metabolic stability testing : Evaluate if discrepancies arise from rapid degradation in cell-based vs. cell-free systems .
- Control experiments : Include structurally similar but inactive analogs (e.g., methylthiazole derivatives lacking the benzoic acid group) to validate specificity .
Q. How can computational methods optimize synthetic routes for scalability?
- DFT calculations : Predict reaction energetics to identify rate-limiting steps (e.g., cyclization barriers in thiazole formation) .
- Machine learning : Train models on existing reaction data to predict optimal solvents, catalysts, or temperatures for high-yield synthesis .
- Process intensification : Simulate continuous flow reactors to improve heat/mass transfer and reduce reaction times .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
- Polymorphism : The flexible methoxy-thiazole linkage may lead to multiple crystal forms. Use solvent vapor diffusion with DMSO/water mixtures to stabilize single crystals .
- Hydrogen bonding : The benzoic acid group promotes dimer formation, complicating lattice packing. Co-crystallization with co-formers (e.g., urea) can improve crystal quality .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
